(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride
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Overview
Description
(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its azido group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-Azidocyclohexan-1-amine hydrochloride typically involves the azidation of a suitable cyclohexane derivative. One common method starts with the preparation of (1r,4r)-4-aminocyclohexan-1-amine, which is then treated with sodium azide under appropriate conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of biocatalysts, such as transaminase enzymes, can enhance the efficiency of the synthesis by selectively converting the starting materials into the desired product .
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Various substituted cyclohexane derivatives.
Reduction: (1r,4r)-4-Aminocyclohexan-1-amine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(1r,4r)-4-Azidocyclohexan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1r,4r)-4-Azidocyclohexan-1-amine hydrochloride involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, making it a valuable tool for bioconjugation and molecular labeling. The compound’s reactivity is primarily due to the presence of the azido group, which can form covalent bonds with other molecules through cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
(1r,4r)-4-Aminocyclohexan-1-amine: A precursor in the synthesis of (1r,4r)-4-Azidocyclohexan-1-amine hydrochloride.
Sertraline Hydrochloride: A selective serotonin reuptake inhibitor with a similar cyclohexane structure but different functional groups.
Uniqueness
This compound is unique due to its azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for applications requiring specific chemical modifications and bioconjugation .
Properties
Molecular Formula |
C6H13ClN4 |
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Molecular Weight |
176.65 g/mol |
IUPAC Name |
4-azidocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h5-6H,1-4,7H2;1H |
InChI Key |
IYKGUGWAVMNUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N=[N+]=[N-].Cl |
Origin of Product |
United States |
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